N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, a sulfonyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Pyrimidine Ring Construction: The pyrimidine ring is then constructed using condensation reactions with appropriate reagents.
Benzamide Formation: Finally, the benzamide moiety is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imidazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Uniqueness
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c25-18(22-16-11-17(21-12-20-16)23-10-7-19-13-23)14-3-5-15(6-4-14)28(26,27)24-8-1-2-9-24/h3-7,10-13H,1-2,8-9H2,(H,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSTVOGSGNWWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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